1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide
Description
1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a sulfonylated imidazoline derivative characterized by a 4-chlorobenzenesulfonyl group at the 1-position, a methyl group at the 2-position, and a hydroiodide counterion. Its synthesis typically involves sulfonylation of 2-methyl-4,5-dihydro-1H-imidazole precursors with 4-chlorobenzenesulfonyl chloride, followed by hydroiodide salt formation .
The 4,5-dihydroimidazole (imidazoline) core confers conformational rigidity, while the sulfonyl group enhances solubility and bioavailability. The iodide counterion stabilizes the structure and may influence biological interactions.
Properties
Molecular Formula |
C10H12ClIN2O2S |
|---|---|
Molecular Weight |
386.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves multiple steps. One common method starts with the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, in the presence of an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . This reaction produces 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-methyl-4,5-dihydro-1H-imidazole under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides and disulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Sulfonyl Substituent
The sulfonyl group is a critical modulator of biological activity. Key analogs include:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (target compound) offers moderate electron withdrawal, balancing solubility and receptor binding. Bromine (electron-withdrawing) in may improve halogen bonding but reduce solubility. Methoxy (electron-donating) in could enhance metabolic stability.
Modifications in the Imidazoline Core
Variations in the imidazoline ring substituents influence steric and electronic properties:
Key Findings :
- Methyl vs. Methylthio : The target compound’s 2-methyl group minimizes steric hindrance compared to methylthio derivatives (e.g., ), which may exhibit stronger enzyme inhibition due to sulfur’s nucleophilicity.
- Counterion Effects : Hydroiodide salts (target compound, ) generally offer better crystallinity and stability compared to hydrobromide analogs (e.g., ).
Antimicrobial Activity:
- Imidazoline derivatives with aryl sulfonyl groups (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption.
Enzyme Modulation:
- 2-Aminoimidazolines (e.g., ) activate carbonic anhydrase, implying that structural analogs with sulfonyl groups (like the target compound) may target similar enzymes but with altered potency due to electronic effects.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an imidazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzenesulfonyl moiety enhances its interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of compounds containing the imidazole structure exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Key Findings:
- Cell Lines Tested: Commonly used cancer cell lines include HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
- IC50 Values: The concentration required to inhibit cell growth by 50% (IC50) is a critical measure of efficacy. For various imidazole derivatives, IC50 values have been reported in the nanomolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide | HT-29 | [Data Needed] |
| PIB-SO Derivative A | M21 | 0.52 ± 0.028 |
| PIB-SO Derivative B | MCF7 | 0.49 ± 0.041 |
The primary mechanism by which these compounds exert their anticancer effects includes:
- Microtubule Disruption: Compounds bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption.
- Cell Cycle Arrest: Induction of G2/M phase arrest has been observed in treated cells, which prevents mitotic progression and promotes apoptosis .
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assays:
- Enzyme Inhibition Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
